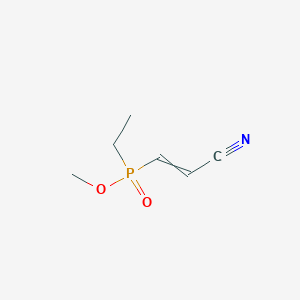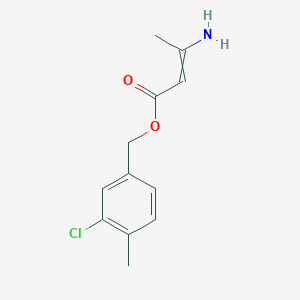
(3-Chloro-4-methylphenyl)methyl 3-aminobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-4-methylphenyl)methyl 3-aminobut-2-enoate is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and an aminobutenoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methylphenyl)methyl 3-aminobut-2-enoate typically involves the reaction of 3-chloro-4-methylbenzyl chloride with 3-aminobut-2-enoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality industrial-grade material.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-4-methylphenyl)methyl 3-aminobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-4-methylphenyl)methyl 3-aminobut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (3-Chloro-4-methylphenyl)methyl 3-aminobut-2-enoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloro-4-methylphenyl)methyl 3-aminobut-2-enoate: can be compared with other chloro-substituted phenyl esters and aminobutenoates.
3-Chloro-4-methylphenyl isocyanate: Another compound with a similar phenyl ring structure but different functional groups.
Methyl 3-aminobut-2-enoate: Lacks the chloro-substituted phenyl ring but shares the aminobutenoate ester structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a chloro-substituted phenyl ring and an aminobutenoate ester allows for diverse chemical transformations and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
61312-63-8 |
|---|---|
Molekularformel |
C12H14ClNO2 |
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
(3-chloro-4-methylphenyl)methyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C12H14ClNO2/c1-8-3-4-10(6-11(8)13)7-16-12(15)5-9(2)14/h3-6H,7,14H2,1-2H3 |
InChI-Schlüssel |
HCIDZVMGBROSSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)COC(=O)C=C(C)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
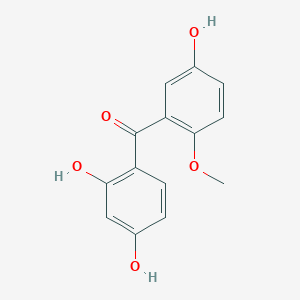
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)

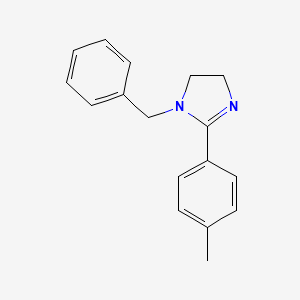
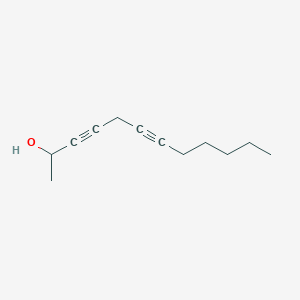
![1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14583971.png)
![1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14583980.png)
![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)

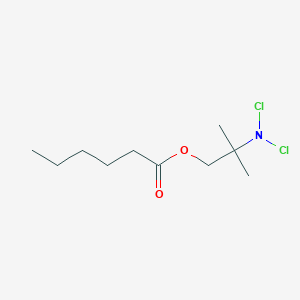
![N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine](/img/structure/B14583997.png)
